molecular formula C11H12N2O2S B229565 3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No. B229565
M. Wt: 236.29 g/mol
InChI Key: QWKVLAOGYIBIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as Mitiglinide, is a drug that is used to treat type 2 diabetes. It belongs to the class of drugs called meglitinides, which work by stimulating insulin secretion from the pancreas.

Mechanism of Action

3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione works by binding to the ATP-sensitive potassium channels on the beta cells of the pancreas. This binding leads to the closure of the potassium channels, which causes depolarization of the beta cells and subsequent calcium influx. The increase in intracellular calcium levels triggers the release of insulin from the beta cells, which helps to reduce blood glucose levels.
Biochemical and Physiological Effects:
3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin secretion from the pancreas, reduce hepatic glucose production, and improve insulin sensitivity in peripheral tissues. It has also been shown to have a low risk of causing hypoglycemia.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments is its fast onset of action and short duration of action. This makes it a useful tool for studying the acute effects of insulin secretion on glucose metabolism. However, one limitation is that it is not as potent as other meglitinides such as repaglinide, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Another area of interest is its potential use in the treatment of other metabolic disorders such as obesity and metabolic syndrome. Additionally, more research is needed to fully understand the mechanism of action of 3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione and its effects on glucose metabolism.

Synthesis Methods

3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods. One common method involves the reaction of 2-methylbenzylamine with 3-methyl-2,4-thiazolidinedione in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain pure 3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in treating type 2 diabetes. Research has shown that it is effective in reducing blood glucose levels in patients with type 2 diabetes. It has also been shown to have a faster onset of action and shorter duration of action compared to other meglitinides such as repaglinide.

properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-methyl-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2S/c1-7-5-3-4-6-8(7)12-9-10(14)13(2)11(15)16-9/h3-6,9,12H,1-2H3

InChI Key

QWKVLAOGYIBIKG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C

Origin of Product

United States

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